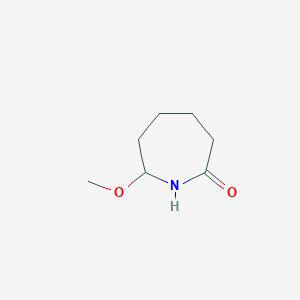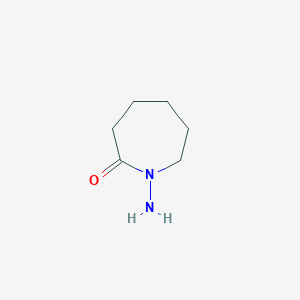![molecular formula C8H8N2O B11923632 5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)
5-Methylimidazo[1,2-a]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylimidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a fused imidazole and pyridine ring with a methyl group at the 5-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyridin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,2-a]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydroxyl or alkyl groups at the 2-position.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyridin-2(3H)-one varies depending on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl group at the 5-position.
Imidazo[1,2-a]pyrimidine: A similar heterocyclic compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: A structural isomer with the imidazole ring fused at different positions on the pyridine ring.
Uniqueness
5-Methylimidazo[1,2-a]pyridin-2(3H)-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to its analogs.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-methyl-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-6-3-2-4-7-9-8(11)5-10(6)7/h2-4H,5H2,1H3 |
InChI Key |
OMZUKYSKIQMIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=O)CN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)

![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)


![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)




